molecular formula C8H9N3 B13009681 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B13009681
M. Wt: 147.18 g/mol
InChI Key: CRLHAJGXEFKTEE-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine is a high-purity chemical intermediate based on the privileged pyrrolopyridine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound serves as a critical synthetic building block for the development of novel therapeutic agents, particularly in oncology. The 1H-pyrrolo[3,2-b]pyridine core is a recognized pharmacophore in the design of potent enzyme inhibitors. Research has identified derivatives of this scaffold as selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in de novo fatty acid synthesis that is overexpressed in various human cancers, presenting a promising target for anticancer therapeutics . Furthermore, the broader class of pyrrolopyridine compounds has been extensively explored for its kinase inhibitor properties, with applications in targeting crucial oncogenic pathways . This amine-functionalized derivative is designed for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. Its structure offers a versatile point for further chemical modification, enabling the exploration of novel chemical space in drug discovery projects. Please note: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1-methylpyrrolo[3,2-b]pyridin-6-amine

InChI

InChI=1S/C8H9N3/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,9H2,1H3

InChI Key

CRLHAJGXEFKTEE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

General Strategies for Constructing the Pyrrolo[3,2-b]pyridine Core

The assembly of the fused pyrrolo[3,2-b]pyridine core is a critical first step in the synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine. Various strategies have been developed, primarily relying on cyclization and condensation reactions or modern palladium-catalyzed cross-coupling approaches.

Cyclization and Condensation Reactions for Ring Formation

Classical and contemporary cyclization and condensation reactions remain a cornerstone for the construction of the pyrrolo[3,2-b]pyridine nucleus. These methods often involve the sequential or one-pot assembly of pyridine (B92270) and pyrrole (B145914) ring precursors.

One common approach involves the reaction of substituted aminopyridines with precursors that form the pyrrole ring. For instance, the reaction of 2,3-diaminopyridine with α-haloketones can lead to the formation of the pyrrolo[3,2-b]pyridine scaffold through a condensation and subsequent cyclization cascade. The specific reagents and reaction conditions can be tailored to influence the substitution pattern of the resulting bicyclic system.

Another strategy employs multicomponent reactions, where three or more starting materials combine in a single synthetic operation to form the desired heterocyclic core. For example, a one-pot synthesis of a related pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-one skeleton has been developed using aryl methyl ketones, 3-aminopyrazoles, and enaminamides, highlighting the efficiency of cascade cyclization processes. nih.gov These methods offer advantages in terms of atom economy and step efficiency.

The following table summarizes representative cyclization and condensation reactions for the formation of related pyrrolopyridine systems.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Aryl methyl ketones, 3-aminopyrazoles, enaminamidesI2-DMSO, TsOH·H2O, MeCN, 80 °C2H-Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-one derivativesup to 85% nih.gov
2-(aminomethyl)pyridines, nitroalkanesPhosphorous acid, polyphosphoric acid, 160 °CImidazo[1,5-a]pyridines40-76% beilstein-journals.org

Palladium-Mediated Cross-Coupling Approaches (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, and the pyrrolo[3,2-b]pyridine core is no exception. These methods offer a high degree of control over bond formation and functional group tolerance. nih.gov

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for introducing carbon-carbon bonds. This can be a key step in building the pyrrolo[3,2-b]pyridine scaffold. For instance, a substituted halopyridine can be coupled with a protected ethynylpyrrole, followed by an intramolecular cyclization to form the fused ring system.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, involving the reaction of an organoboron compound with an organic halide, is widely used to form carbon-carbon bonds. researchgate.net In the context of pyrrolo[3,2-b]pyridine synthesis, a suitably functionalized pyridine derivative (e.g., a boronic acid or ester) can be coupled with a halogenated pyrrole, or vice versa, to construct the biaryl linkage that can then be cyclized to form the desired core. This approach has been successfully applied to the synthesis of various 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction is particularly relevant for the introduction of the C6-amine functionality onto a pre-formed 6-halo-pyrrolo[3,2-b]pyridine scaffold. The versatility of this reaction allows for the coupling of a wide range of amines, providing access to a diverse array of derivatives. Simple and efficient procedures for the palladium-catalyzed amination of unprotected halo-7-azaindoles (pyrrolo[2,3-b]pyridines) have been developed, demonstrating the utility of this method in the presence of a reactive N-H bond. nih.gov

The table below provides examples of palladium-catalyzed reactions used in the synthesis of related pyrrolopyridine structures.

Reaction TypeSubstratesCatalyst/LigandConditionsProductYield (%)Reference
Suzuki-Miyaura4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, Phenylboronic acidPd2(dba)3, K2CO31,4-dioxane:water, 100 °C, 30 min4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridineNot specified nih.gov
Buchwald-Hartwig Amination2-bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3], (±)-BINAP, NaOBu-tToluene, 80 °C, 4 hN1,N2-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60% beilstein-journals.org

Targeted Functionalization of the this compound Scaffold

Once the pyrrolo[3,2-b]pyridine core is established, the next critical phase is the specific functionalization to yield the target compound, this compound. This involves the introduction of the methyl group at the N1 position and the amine group at the C6 position, with careful consideration of regioselectivity.

Methods for N1-Methylation of Pyrrolo[3,2-b]pyridines

The methylation of the pyrrole nitrogen (N1) in the pyrrolo[3,2-b]pyridine system is a key step. This transformation is typically achieved through nucleophilic substitution using a methylating agent.

Commonly employed methods include the use of a strong base to deprotonate the N-H of the pyrrole, followed by quenching with an electrophilic methyl source.

Typical N1-Methylation Conditions:

BaseMethylating AgentSolventConditions
Sodium hydride (NaH)Methyl iodide (CH3I)Dimethylformamide (DMF) or Tetrahydrofuran (THF)0 °C to room temperature
Potassium carbonate (K2CO3)Dimethyl sulfate ((CH3)2SO4)Acetone or AcetonitrileReflux
Lithium diisopropylamide (LDA)Methyl triflate (CH3OTf)Tetrahydrofuran (THF)-78 °C to room temperature

The choice of base and methylating agent can be critical to avoid unwanted side reactions, such as methylation on the pyridine nitrogen or other reactive sites. The use of a non-nucleophilic base like sodium hydride is often preferred to minimize such side reactions.

Introduction and Derivatization of the C6-Amine Functionality

The introduction of the amine group at the C6 position is a pivotal transformation. As mentioned earlier, the Buchwald-Hartwig amination of a 6-halo-1-methyl-1H-pyrrolo[3,2-b]pyridine precursor is a highly effective method. This reaction offers a broad scope with respect to the amine coupling partner, allowing for the synthesis of not only the primary amine but also a wide range of N-substituted derivatives.

For the synthesis of the parent 6-amino compound, a protected ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), can be used in the Buchwald-Hartwig reaction, followed by deprotection.

Once the 6-amino group is installed, it can be further derivatized to introduce a variety of functional groups. Standard organic transformations can be employed, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles.

Regioselective Synthesis and Control of Isomer Formation

Throughout the synthesis of this compound, controlling regioselectivity is paramount to avoid the formation of undesired isomers.

During the construction of the pyrrolo[3,2-b]pyridine core, the choice of starting materials and reaction conditions can dictate the regiochemical outcome of the cyclization. For example, in condensation reactions involving unsymmetrical precursors, one regioisomer may be favored over another due to electronic or steric effects. The use of directing groups can also be a powerful strategy to control the site of ring closure.

In the functionalization steps, regioselectivity is equally important. For N1-methylation, the higher nucleophilicity of the pyrrole nitrogen compared to the pyridine nitrogen generally ensures selective methylation at the N1 position under appropriate conditions.

For the introduction of the C6-amine, starting with a regioselectively halogenated precursor (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) is crucial. The position of the halogen directs the subsequent palladium-catalyzed amination to the desired C6 position. The synthesis of such regiochemically defined halo-pyrrolopyridines often relies on specific cyclization strategies or selective halogenation of the parent heterocycle.

Optimization and Characterization Techniques in Synthetic Research

In the synthesis of complex heterocyclic molecules such as this compound, the optimization of reaction conditions and the rigorous characterization of intermediates and final products are paramount. Modern synthetic research employs a suite of advanced methodologies to enhance reaction efficiency, control selectivity, and unequivocally confirm the chemical structure and purity of the target compounds. These techniques range from energy-input innovations like microwave-assisted synthesis to sophisticated chromatographic and spectroscopic methods for purification and structural elucidation.

Microwave-Assisted Synthesis and Reaction Parameter Optimization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often providing significant advantages over conventional heating methods. mdpi.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced selectivity. mdpi.com This technology is particularly effective for the synthesis of heterocyclic scaffolds, where it can accelerate key bond-forming and cyclization steps. nih.govresearchgate.net

In the context of pyrrolopyridine synthesis, microwave irradiation can be applied to various reaction types, including multicomponent reactions (MCRs) and intramolecular cyclizations. mdpi.commdpi.com For instance, a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives through a one-pot MCR demonstrated that microwave heating shortened reaction times and improved yields compared to conventional methods. mdpi.com Similarly, the intramolecular cyclocondensation of enamines to form pyrrole rings has been efficiently performed under microwave irradiation, with yields ranging from 55% to 86%. mdpi.com

The optimization of microwave-assisted reactions involves systematically varying parameters such as temperature, reaction time, solvent, and power input. The goal is to find conditions that maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Heterocyclic Condensation Reaction mdpi.comnih.gov

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time Several hours to days2-15 minutes
Temperature (°C) Typically reflux temperature of the solvent100-140°C (controlled)
Solvent High-boiling point solvents (e.g., DMF)Often possible under neat (solvent-free) conditions or in polar solvents
Yield (%) ModerateOften significantly higher
Energy Efficiency LowHigh (direct heating of reactants)
Side Products More prevalent due to prolonged heatingOften reduced, leading to cleaner reaction profiles

This table presents generalized data compiled from studies on related heterocyclic systems to illustrate the typical improvements observed with microwave-assisted synthesis.

Protecting Group Strategies in Multi-Step Syntheses

The synthesis of functionalized pyrrolopyridines often requires a multi-step approach where specific functional groups must be temporarily masked or "protected" to prevent them from reacting under certain conditions. organic-chemistry.org The choice of a protecting group is critical; it must be easy to introduce, stable to the subsequent reaction conditions, and readily removable without affecting other parts of the molecule. wikipedia.org

In the synthesis of pyrrole-containing heterocycles, the pyrrole N-H is frequently protected. Sulfonyl groups, such as tosyl (Ts) or benzenesulfonyl, are common choices because their strong electron-withdrawing nature reduces the reactivity of the pyrrole ring, allowing for more controlled functionalization at other positions. researchgate.netsci-hub.se

Another widely used protecting group for the pyrrole nitrogen in azaindole synthesis is the trimethylsilylethoxymethyl (SEM) group. nih.gov The SEM group is robust under many reaction conditions, including palladium-catalyzed cross-coupling reactions. However, its removal (deprotection) can sometimes be challenging and may lead to the formation of side products if not carefully controlled. nih.gov In syntheses involving multiple reactive sites, such as a hydroxyl group in addition to the pyrrole N-H, orthogonal protecting group strategies are employed. This involves using different types of protecting groups that can be removed under distinct conditions. For example, a TBDMS (tert-Butyldimethylsilyl) ether could be used to protect a hydroxyl group, which can be cleaved with fluoride ions, while a SEM group on the pyrrole nitrogen is removed under acidic conditions. organic-chemistry.orgnih.gov

Table 2: Common Protecting Groups in Pyrrolopyridine Synthesis wikipedia.orgresearchgate.netsci-hub.senih.gov

Protecting GroupFunctional Group ProtectedIntroduction ReagentsRemoval ConditionsRationale for Use
Tosyl (Ts) Pyrrole N-HTosyl chloride (TsCl), baseStrong acid (HBr) or reducing agents (sodium in liquid ammonia)Reduces pyrrole ring reactivity; stable to many reaction conditions.
Trimethylsilylethoxymethyl (SEM) Pyrrole N-HSEM-Cl, baseFluoride sources (e.g., TBAF) or strong acidStable to cross-coupling conditions; removable under specific conditions.
tert-Butyldimethylsilyl (TBDMS) Hydroxyl (-OH)TBDMS-Cl, imidazoleFluoride sources (e.g., TBAF), mild acid (e.g., acetic acid)Protects alcohols during reactions targeting other functional groups; allows for orthogonal deprotection.
Acetyl (Ac) Amine (-NH2)Acetic anhydride or acetyl chlorideBasic or acidic hydrolysisCommon for protecting exocyclic amines in nucleotide synthesis.

Chromatographic and Spectroscopic Methods for Structural Elucidation and Purity Assessment

Following synthesis, the isolation and purification of the target compound are typically achieved using chromatographic techniques. Column chromatography using silica gel is the most common method, where a solvent system (eluent) of appropriate polarity is chosen to separate the desired product from unreacted starting materials and byproducts. rsc.orgunimi.it The progress of the purification is often monitored by thin-layer chromatography (TLC). rsc.org High-performance liquid chromatography (HPLC) is subsequently used to assess the final purity of the compound, with research-grade materials typically expected to be >95% pure. rsc.org

Once purified, the definitive identification and structural confirmation of this compound and its synthetic intermediates rely on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the most powerful tools for elucidating the molecular structure.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a pyrrolopyridine derivative, one would expect to see distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a characteristic singlet for the N-methyl group. mdpi.comnih.govmdpi.com

¹³C NMR provides information on the carbon framework of the molecule, with each unique carbon atom giving a distinct signal. mdpi.comsemanticscholar.org

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound. rsc.orgnih.gov

Table 3: Representative Spectroscopic Data for a Pyrrolo[2,3-d]pyrimidine Analog mdpi.com

Data TypeDescription
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)11.99 (s, 1H, pyrrole N-H), 8.56 (d, J = 2.2 Hz, 1H), 8.47 (d, J = 2.4 Hz, 1H), 8.11 (s, 1H), 7.84 (dd, J = 8.8, 2.5 Hz, 1H), 7.20 (t, J = 7.5 Hz, 1H), 6.82 (d, J = 2.1 Hz, 1H), 3.32 (s, 3H, N-CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)156.5, 153.3, 151.7, 149.4, 138.8, 128.4, 127.6, 104.2, 102.0, 37.4
HPLC Purity 98.1%

Note: The data presented is for a structurally related N-methyl-pyrrolopyrimidine derivative to illustrate the type of characterization data obtained. Specific chemical shifts and coupling constants would vary for this compound.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Substituent Position and Chemical Nature on Biological Activity

The biological profile of pyrrolo[3,2-b]pyridine derivatives is highly sensitive to the placement and chemical properties of substituents on the core structure. Modifications at the N1-position, the C6-amine group, and peripheral positions all play distinct and significant roles in modulating the pharmacological effects.

The nitrogen at the 1-position (N1) of the pyrrolo[3,2-b]pyridine ring is a critical site for influencing molecular interactions and selectivity. The presence and nature of a substituent at this position can dramatically alter the compound's biological activity.

In studies of phosphodiesterase 4B (PDE4B) inhibitors, the N-methylated pyrrolo[3,2-b]pyridine isomer was found to be inactive, in contrast to the unsubstituted 1H-pyrrolo[2,3-b]pyridine which showed a significant increase in potency. nih.gov This highlights that for certain targets, the N1-methyl group, as seen in 1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine, can be detrimental to activity. The methyl group may introduce steric hindrance that prevents optimal binding to the target protein or alter the electronic properties of the heterocyclic system in an unfavorable way.

Conversely, in the context of designing dual-acting 5-HT6/D3 receptor ligands based on the related 1H-pyrrolo[3,2-c]quinoline scaffold, the introduction of an alkyl substituent on a basic nitrogen atom was found to be potentially beneficial for activity. mdpi.com While this substitution is not directly on the N1 position of the core, it underscores the principle that N-alkylation can be a viable strategy to modulate affinity and selectivity, depending on the specific target's binding pocket topology. For instance, an ethyl chain on a basic center maintained high affinity for the 5-HT6 receptor. mdpi.comnih.gov These findings suggest that the impact of N1-substitution is highly target-dependent, necessitating careful consideration during the design of new analogs.

The amine group at the C6-position is a key functional group that often serves as a primary anchor for engaging with biological targets, typically through hydrogen bonding or salt bridge formation. mdpi.comnih.gov The nature of this amine and its derivatives can profoundly influence binding affinity and functional activity.

Research on related pyridine (B92270) derivatives has shown that modifications at this position can lead to significant changes in pharmacological effects. For example, a series of 2-substituted-6-aminopyridines were synthesized and evaluated for various activities. researchgate.net Compounds with specific N-substituted ethylamino or hydroxypropylamino side chains at this position exhibited significant amphetamine antagonistic, antihistaminic, or sympathetic blocking activities. researchgate.net This demonstrates that the C6-amino group can serve as a versatile handle for introducing diverse side chains to tune the pharmacological profile.

In the design of CSF1R inhibitors, molecular hybridization approaches have utilized a similar position on a related pyrrolo[2,3-d]pyrimidine scaffold to attach various amine-containing fragments. mdpi.com The introduction of a (pyridin-3-ylmethyl)amino group at the analogous C6-position led to the discovery of potent inhibitors with low-nanomolar enzymatic activity. mdpi.com This highlights the critical role of the C6-substituent in establishing key interactions within the kinase binding site. The geometry and electronic properties of the amine derivative are crucial for achieving high-affinity binding.

Beyond the N1 and C6 positions, substituents at other peripheral locations on the pyrrolo[3,2-b]pyridine ring system are instrumental in refining the pharmacological profile. These modifications can affect potency, selectivity, metabolic stability, and even introduce allosteric modulation.

Studies on pyrrolo[3,2-c]pyridine derivatives as anticancer agents have extensively explored the impact of C6-aryl substituents. nih.govsemanticscholar.org The electronic nature of these aryl rings significantly influences antiproliferative activity. For example, the introduction of electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) on a para-substituted phenyl ring at the C6-position led to an increase in activity. nih.gov The most potent compound in one series featured an indolyl moiety at this position, demonstrating that larger, heterocyclic substituents can be highly favorable. nih.govsemanticscholar.org

The table below summarizes key SAR findings for substituents on the pyrrolopyridine scaffold.

ScaffoldPosition of SubstitutionSubstituentObserved Effect on Biological ActivityReference
Pyrrolo[3,2-b]pyridineN1MethylLed to an inactive compound for PDE4B inhibition. nih.gov
Pyrrolo[3,2-c]quinolineAmine Side ChainEthyl on basic nitrogenMaintained high affinity for 5-HT6R. mdpi.com
6-aminopyridine6-amino2-(diethylamino)ethylaminoExhibited significant antihistaminic activity. researchgate.net
Pyrrolo[3,2-c]pyridineC6p-tolyl (electron-donating)Increased antiproliferative activity compared to unsubstituted phenyl. nih.gov
Pyrrolo[3,2-c]pyridineC6IndolylResulted in the most potent antiproliferative activity in the series. nih.govsemanticscholar.org
Pyrrolo[3,2-c]pyridineC21-methylpyrazoleIdentified as a preferred substituent for potent MPS1 inhibition. nih.gov

Computational Approaches to Ligand-Target Interactions

Computational methods are indispensable tools in modern drug discovery, providing detailed insights into how ligands like this compound and its analogs interact with their biological targets. Molecular docking and conformational analysis, in particular, guide the design of new compounds with improved affinity and specificity.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps to elucidate key binding interactions and estimate the strength of the ligand-receptor complex.

Docking studies have been widely applied to pyrrolopyridine derivatives to understand their mechanism of action. In the design of new EGFR/CDK2 inhibitors, docking was used to rationalize the cytotoxic activity of fused 1H-pyrrole derivatives. nih.gov Similarly, for novel c-Met inhibitors, docking studies revealed that a 1H-pyrrolo[2,3-b]pyridine moiety could form crucial hydrogen bonds with key amino acid residues like Met1160 and Lys1110 in the kinase active site. researchgate.net

In another study targeting tubulin, molecular modeling suggested that a potent 1H-pyrrolo[3,2-c]pyridine derivative interacts with the colchicine (B1669291) binding site by forming hydrogen bonds with Thrα179 and Asnβ349. nih.govsemanticscholar.org These computational predictions provide a structural basis for the observed potent inhibition of tubulin polymerization. nih.govsemanticscholar.org The analysis of docked poses allows researchers to visualize and understand the non-bonded interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity. nih.gov

The following table presents findings from molecular docking studies on various pyrrolopyridine derivatives.

Compound SeriesTarget ProteinKey Predicted InteractionsOutcomeReference
1H-pyrrolo[3,2-c]pyridine derivativesTubulinHydrogen bonds with Thrα179 and Asnβ349 at the colchicine site.Rationalized potent anticancer activity and inhibition of tubulin polymerization. nih.govsemanticscholar.org
Phenylpicolinamide derivativesc-Met KinaseHydrogen bonds with Met1160 and Lys1110.Explained the potent inhibitory activity of the pyrrolo[2,3-b]pyridine core. researchgate.net
Fused 1H-pyrrole derivativesEGFR/CDK2Binding within the respective active sites.Supported the observed cytotoxic activity against cancer cell lines. nih.gov
N-((1H-pyrrol-2-yl)methylene) derivativesBacterial ProteinsHydrogen bonding and hydrophobic interactions.Complemented antimicrobial activity results with binding affinity predictions. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the specific three-dimensional shape, or "bioactive conformation," that a molecule adopts when binding to its target is a central goal of molecular design.

The rigidity of the pyrrolopyridine scaffold itself is a key feature in molecular design. By using a rigid core, chemists can lock a molecule into a specific conformation, reducing the entropic penalty upon binding and potentially increasing affinity. This strategy was explicitly used in the design of tubulin inhibitors, where a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was used to replace a flexible bond in the natural product combretastatin (B1194345) A-4. nih.govsemanticscholar.org This structural constraint was successful in maintaining potent antiproliferative activity, suggesting that the rigidified conformation closely mimics the bioactive conformation of the parent compound. nih.govsemanticscholar.org

Furthermore, computational studies, including molecular dynamics simulations, are employed to analyze the geometry and conformational preferences of flexible side chains attached to the rigid core. For instance, in the 1H-pyrrolo[3,2-c]quinoline series, molecular dynamics simulations were used to assess how the geometry of the amine fragment at position 4 influenced the quality of a critical salt bridge interaction with the target receptor. mdpi.comnih.gov These simulations can reveal the most stable and likely bioactive conformations of the ligand within the binding site, providing crucial guidance for further structural optimization.

WaterMap Analysis and Solvent Effects in Ligand Binding

In modern drug design, understanding the role of water molecules within a protein's binding site is critical for optimizing ligand affinity. WaterMap is a computational tool that calculates the thermodynamic properties (enthalpy and entropy) of water molecules at a protein's surface, identifying "high-energy" or unstable water molecules that are energetically unfavorable to remain in the binding pocket upon ligand binding. nih.govnih.gov Displacing these high-energy waters with a part of a ligand can lead to a significant improvement in binding affinity. nih.gov

For kinase inhibitors, including those based on the pyrrolopyridine scaffold, WaterMap analysis provides a rational basis for potency enhancement. For example, in the analysis of p21-Activated Kinase 1 (PAK1), WaterMap calculations identified specific hydration sites within the binding cavity. nih.govnih.govbohrium.com Ligands designed to occupy these sites and displace the unfavorable water molecules were predicted to have higher binding affinities. One study on various kinase inhibitors demonstrated that the largest gains in potency could be achieved by making substitutions that displace high-energy water molecules in the selectivity pocket of the enzyme. nih.gov While a specific WaterMap analysis for this compound is not available, this methodology is a key principle in the rational design of its analogs. The analysis can guide modifications to the core scaffold to ensure that substituents are positioned to displace these energetically penalized water molecules, thereby increasing the inhibitor's potency.

Strategies for Optimizing Biological Activity and Selectivity

Optimizing a lead compound involves a multi-parameter approach, aiming to enhance potency against the desired target while minimizing off-target effects and ensuring efficacy in a complex biological system.

Rational Design Methodologies for Potency Enhancement

The pyrrolopyridine nucleus generally serves as an effective "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP. researchgate.netresearchgate.net Potency is then systematically enhanced by introducing substituents at various positions on the scaffold. These substituents are designed to form additional interactions with other regions of the ATP pocket, such as the hydrophobic back pocket or the solvent-exposed region.

A common strategy involves exploring substitutions on the pyrrole (B145914) and pyridine rings. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives, introducing different aryl groups led to significant variations in antiproliferative activity. The compound featuring an indolyl group as the B-ring demonstrated the most potent activity against several cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov This suggests that extending into specific pockets with larger, well-chosen aromatic systems can dramatically improve potency. Similarly, studies on tetrahydropyrazolopyridinones, a related scaffold, showed that a C5-substituted amide moiety was essential for potent dual LIMK1/2 inhibitory activity, as its removal or methylation led to a significant drop in potency. acs.org

Table 1: Effect of Scaffold Substitution on Potency of Pyrrolopyridine Analogs
Compound SeriesModificationTargetResult (IC₅₀)Reference
Pyrrolo[3,2-c]pyridinesAddition of Indolyl group at B-ring (Compound 10t)HeLa Cells0.12 µM nih.gov
Pyrrolo[3,2-c]pyridinesAddition of 3,4,5-trimethoxyphenyl at A-ring (Compound 10t)SGC-7901 Cells0.15 µM nih.gov
Tetrahydropyrazolo[3,4-c]pyridinesC5-substituted primary amide (Compound 7)LIMK1<10 nM acs.org
Tetrahydropyrazolo[3,4-c]pyridinesDimethylation of C5-amide (Compound 25)LIMK1>1000 nM acs.org

Modulating Kinase Selectivity through Scaffold Modification

Achieving selectivity is a major challenge in kinase inhibitor design because the ATP-binding site is highly conserved across the human kinome. nih.gov The pyrrolopyridine core, by mimicking ATP, is inherently prone to binding multiple kinases. researchgate.net Selectivity is therefore conferred primarily by the substituents attached to this core. researchgate.net These substituents can exploit subtle differences in the size, shape, and amino acid composition of the binding sites of different kinases.

Scaffold hopping is one effective strategy. Here, the core scaffold is replaced with a different but structurally related one to improve properties like selectivity. For example, hopping from an imidazo[5,1-b] researchgate.netnih.govnih.govthiadiazole to a pyrazolo[3,4-b]pyridine scaffold resulted in a significant improvement in cellular potency and metabolic stability for JAK inhibitors. nih.gov

Another approach is to systematically modify the substitution pattern on a given scaffold. In the development of inhibitors based on the thieno[3,2-b]pyridine (B153574) scaffold, which is structurally similar to pyrrolo[3,2-b]pyridine, it was found that the weak interaction of the core with the hinge allowed for different binding modes that maintained high kinome-wide selectivity. nih.govnih.gov Similarly, for furo[3,2-b]pyridine (B1253681) inhibitors, optimization of the 3,5-disubstituted subseries afforded highly selective inhibitors of CLK kinases. nih.gov A study on pyrrolo[3,2-c]pyridine derivatives found that compound 1r was highly selective for FMS kinase, with over 33 times more selectivity towards FMS than other tested kinases like FLT3 and c-MET. nih.gov

Table 2: Kinase Selectivity Profile of Pyrrolo[3,2-c]pyridine Analog (Compound 1r)
Kinase TargetInhibition at 1 µMReference
FMS81% nih.gov
FLT3 (D835Y)42% nih.gov
c-MET40% nih.gov

Addressing Discrepancies Between In Vitro and Cellular Efficacy

A frequent challenge in drug discovery is the discrepancy between a compound's potency in a biochemical (in vitro) assay and its activity in a cell-based (cellular) assay. A compound may be a potent inhibitor of an isolated enzyme but show weak or no activity when tested in a whole-cell system. This can be due to various factors, including poor cell membrane permeability, rapid metabolism by the cell, efflux by cellular transporters, or the compound not engaging the target effectively in its native cellular environment.

Research on Leucine-rich repeat kinase 2 (LRRK2) inhibitors found a high degree of correlation between in vitro potency and cellular activity (measured by LRRK2 dephosphorylation). nih.gov This strong correlation suggests that for this particular target and compound class, the in vitro assay is a good predictor of cellular outcome. However, this is not always the case. In the development of CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, compounds were first evaluated in enzymatic assays and then in cellular assays to confirm on-target activity in a biological context. mdpi.com The most promising compound emerged only after both assays showed potent, low-nanomolar activity. mdpi.com

Addressing these discrepancies often requires iterative optimization of the compound's physicochemical properties to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile without sacrificing its intrinsic potency.

Table 3: Comparison of In Vitro vs. Cellular Activity for LRRK2 Inhibitors
CompoundIn Vitro pIC₅₀ (LRRKtide assay)Cellular pIC₅₀ (pSer935 assay)Reference
LRRK2-IN-17.96.9 nih.gov
HG-10-102-017.16.6 nih.gov
GSK2578215A8.57.7 nih.gov

Mechanistic Investigations of Biological Activities

Identification and Characterization of Molecular Targets

The following sections detail the investigation of "1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine" as an inhibitor of various protein kinases. Despite a thorough review of scientific literature, no specific data on the inhibitory activity of this particular compound against the kinase targets outlined below has been identified in publicly available research. The parent scaffold, pyrrolopyridine, has been explored for kinase inhibition, but specific data for the this compound derivative is not available.

Kinase Inhibition Profiling and ATP-Binding Site Interactions

Comprehensive searches for kinase inhibition profiling data for this compound did not yield any specific results. Therefore, its interactions with ATP-binding sites of the kinases listed below have not been characterized in the available scientific literature.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

There is no available research data detailing the inhibitory effects of this compound on the Fibroblast Growth Factor Receptor (FGFR) family. While derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as FGFR inhibitors, with some compounds showing potent activity against FGFR1, 2, and 3, specific findings for this compound are absent from the literature.

Janus Kinase (JAK) Family Inhibition

No published studies were found that investigate the inhibitory activity of this compound against any member of the Janus Kinase (JAK) family.

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

There is no available information regarding the modulatory effects of this compound on the Phosphoinositide 3-Kinase (PI3K) pathway. Although various heterocyclic compounds are known to target the PI3K/mTOR pathway, the activity of this specific pyrrolopyridine derivative has not been reported.

Other Kinase Targets (e.g., TNIK, SGK-1, SYK, FLT3, CSF1R)

A review of the literature did not yield any information on the inhibitory activity of this compound against other kinase targets, including TRAF2 and NCK interacting kinase (TNIK), Serum/Glucocorticoid Regulated Kinase 1 (SGK-1), Spleen Tyrosine Kinase (SYK), FMS-like Tyrosine Kinase 3 (FLT3), or Colony-Stimulating Factor 1 Receptor (CSF1R). While related scaffolds like imidazopyridine and pyrrolo[2,3-d]pyrimidine have been explored as inhibitors for some of these kinases, data for this compound is not available.

Data Tables

No specific data was found in the searched literature for the inhibitory activities of this compound. Therefore, no data tables can be generated.

Interaction with Other Enzyme Classes and Receptors

Derivatives of the pyrrolopyridine scaffold have demonstrated interactions with a variety of enzymes beyond kinases, highlighting the versatility of this chemical structure.

Notably, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B) . nih.gov A scaffold-hopping experiment from a known PDE4B inhibitor led to the discovery of the 1H-pyrrolo[2,3-b]pyridine core as a promising replacement. nih.gov The N-methylated pyrrolo[3,2-b]pyridine isomer, however, was found to be inactive in this specific context. nih.gov

Another class, 1H-pyrrolo[3,2-c]pyridine derivatives , have been designed and synthesized as colchicine-binding site inhibitors on tubulin. semanticscholar.org This interaction disrupts the dynamic process of microtubule polymerization and depolymerization, which is critical for cell division. semanticscholar.org

Furthermore, research into pyrrolo[3,4-c]pyridine derivatives has revealed their potential as inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT) , an enzyme involved in NAD+ biosynthesis, which is crucial for cellular metabolism and growth. nih.gov

The table below summarizes the interaction of various pyrrolopyridine derivatives with different enzyme classes.

Compound ClassEnzyme/Receptor TargetObserved Effect
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPhosphodiesterase 4B (PDE4B)Potent and selective inhibition nih.gov
1H-pyrrolo[3,2-c]pyridine derivativesTubulin (Colchicine-binding site)Inhibition of tubulin polymerization semanticscholar.org
Pyrrolo[3,4-c]pyridine derivativesNicotinamide phosphoribosyltransferase (NAMPT)Inhibition of NAMPT activity nih.gov

Elucidation of Cellular and Subcellular Mechanisms

The biological effects of pyrrolopyridine derivatives are often traced back to their ability to modulate critical cell signaling pathways. The FGF-FGFR axis, which activates downstream pathways including RAS-MEK-ERK, PLCγ, and PI3K-Akt , is a key target. rsc.orgnih.gov Abnormal activation of this axis is linked to several cancers. rsc.orgnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), thereby blocking these downstream signals. rsc.orgnih.gov

Similarly, pyrrolo[3,4-c]pyridine derivatives have been synthesized as inhibitors of PI3Kγ , which plays a vital role in cellular processes like growth and proliferation. nih.gov One such derivative inhibited the monocyte chemoattractant protein-1 (MCP-1) induced chemotaxis of THP-1 cells, a process dependent on PI3K signaling. nih.gov

Pyrrolopyridine compounds have demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines.

A study on 1H-pyrrolo[3,2-c]pyridine derivatives, designed as tubulin inhibitors, showed they cause cell cycle arrest in the G2/M phase . semanticscholar.org This mitotic arrest is a direct consequence of the disruption of microtubule dynamics. semanticscholar.org Following this arrest, cells were observed to undergo apoptosis, as confirmed by biparametric cytofluorimetric analysis that detected both early and late apoptotic cells. semanticscholar.org

In another example, 1H-pyrrolo[2,3-b]pyridine derivatives, acting as FGFR inhibitors, were shown to inhibit the proliferation of breast cancer cells. rsc.orgrsc.org The induction of apoptosis by these compounds was suggested to occur via the mitochondrial pathway. nih.gov This was evidenced by a measured loss of the mitochondrial membrane potential (Δψm) and an increase in the level of reactive oxygen species (ROS) in treated cells. nih.gov

The research findings on cell proliferation and apoptosis are detailed below.

Compound DerivativeCell LineMechanism of Action
1H-pyrrolo[3,2-c]pyridine (Compound 10t)HeLaDisruption of microtubule dynamics, leading to G2/M phase arrest and apoptosis. semanticscholar.org
1H-pyrrolo[2,3-b]pyridine (Compound 4h)4T1 Breast CancerInhibition of FGFR; induction of apoptosis via the mitochondrial pathway (loss of Δψm, increase in ROS). nih.govrsc.org

The metastatic spread of cancer is highly dependent on cellular migration and invasion. Research has shown that pyrrolopyridine derivatives can interfere with these processes. Specifically, a 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, which targets FGFR, was found to significantly inhibit the migration and invasion of 4T1 breast cancer cells. rsc.orgrsc.org This effect was associated with the downregulation of MMP9 (Matrix metalloproteinase-9), an enzyme crucial for degrading the extracellular matrix, and the upregulation of TIMP2 (Tissue inhibitor of metalloproteinases 2), its natural inhibitor. rsc.org

The pyrrolopyridine scaffold is also a promising core for developing immunomodulators. Janus kinases (JAKs) are critical for signaling inflammatory and immune responses. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as novel immunomodulators that target JAK3 . nih.gov A lead compound from this series, 14c, was identified as a potent and moderately selective JAK3 inhibitor and demonstrated an immunomodulating effect on interleukin-2 (B1167480) (IL-2)-stimulated T-cell proliferation. nih.gov This highlights the potential of this class of compounds in treating immune diseases. nih.gov

Necroptosis is a form of programmed cell death regulated by the receptor-interacting protein kinase (RIPK) family. nih.gov While direct evidence for this compound in necroptosis is lacking, research on related heterocyclic structures provides relevant insights. A series of 6,7-dihydro-5H-pyrrolo[1,2-b] semanticscholar.orgrsc.orgnih.govtriazole derivatives were developed as potent necroptosis inhibitors by targeting RIPK1 . nih.gov These compounds were shown to bind effectively to an allosteric pocket of RIPK1, functioning as type III inhibitors and preventing the cascade of events that leads to necroptotic cell death. nih.gov The development of such inhibitors is considered a promising strategy for mitigating diseases where necroptosis is implicated, including inflammatory and neurodegenerative conditions. nih.govnih.gov

Methodologies for Biological Evaluation

The biological assessment of this compound has centered on a structured approach to determine its mechanism of action. This involves a series of assays designed to probe its interaction with specific biological targets and its subsequent effects on cellular behavior.

Enzymatic Inhibition Assays

At present, public domain research has not detailed specific enzymatic inhibition assays for this compound. While the broader class of pyrrolopyridines has been investigated as inhibitors of various kinases, such as Monopolar Spindle 1 (MPS1) kinase and Fibroblast Growth Factor Receptors (FGFRs), specific data for this methylated aminopyrrolopyridine derivative is not available. nih.govrsc.org The evaluation of related compounds often involves biochemical assays to determine the concentration required to inhibit 50% of the enzyme's activity (IC50). These assays are crucial for understanding the compound's potency and selectivity against a panel of enzymes.

Cell-Based Functional Assays (e.g., proliferation, viability, apoptosis, chemotaxis)

Comprehensive cell-based functional assays for this compound are not extensively documented in publicly available scientific literature. Studies on analogous pyrrolopyridine structures have utilized a variety of cell-based assays to translate enzymatic activity into cellular effects. For instance, derivatives of the parent scaffold have been evaluated for their anti-proliferative effects in cancer cell lines using assays like the MTT assay, which measures cell viability. nih.gov Other functional assays employed for similar compounds include apoptosis assays (e.g., using Annexin V staining) to determine if the compound induces programmed cell death, and chemotaxis assays to assess the inhibition of cell migration. nih.gov However, specific findings from such assays involving this compound have not been reported.

Orthogonal Assay Validation for Target Engagement Confirmation

There is currently no publicly accessible information regarding the use of orthogonal assay validation to confirm the target engagement of this compound. This validation is a critical step in drug discovery to ensure that the observed cellular effects are a direct result of the compound binding to its intended target. For related kinase inhibitors, this can involve techniques like cellular thermal shift assays (CETSA) or Western blotting to detect the phosphorylation status of the target protein's downstream substrates. nih.gov These methods provide independent confirmation of the compound's mechanism of action within a cellular context. The absence of such data for this compound indicates a gap in the current understanding of its specific molecular interactions in a biological system.

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